Cyclohexyl mercaptoacetate
Description
Contextualization within Mercaptoacetate (B1236969) Esters Chemistry
Cyclohexyl mercaptoacetate belongs to the broader class of chemical compounds known as mercaptoacetate esters or thioglycolates. These are esters of mercaptoacetic acid, also known as thioglycolic acid. ppor.aznih.gov Mercaptoacetic acid is an organic acid containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. ensince.com The esters are formed by the reaction of the carboxylic acid group of mercaptoacetic acid with an alcohol. In the case of this compound, the alcohol is cyclohexanol (B46403).
The chemistry of mercaptoacetate esters is diverse, with various derivatives being synthesized for a wide range of industrial and research applications. ppor.az These compounds are recognized for their utility in the synthesis of biologically active molecules and as corrosion inhibitors. ppor.az The specific properties and applications of each ester are determined by the nature of the alcohol group attached to the mercaptoacetic acid backbone.
Significance in Modern Organic and Materials Science Research
In the realm of modern research, this compound and its related compounds are gaining attention for their versatile applications in both organic synthesis and materials science.
In organic synthesis , this compound serves as a valuable intermediate for creating more complex molecules. ontosight.ai It is utilized in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai The presence of the sulfur atom and the ester functionality allows for a variety of chemical transformations, making it a useful building block for chemists. For instance, derivatives of mercaptoacetic acid are used in the synthesis of enkephalinase inhibitors, which are of pharmacological interest. ppor.az
In materials science , mercaptoacetate esters are investigated for their role in the development of new materials. One notable application is as a stabilizer in the production of plastics and rubber. ontosight.ai They are also explored for their potential as corrosion inhibitors for lubricating oils. ppor.az The effectiveness of these compounds as additives is linked to their chemical structure and polarity, which influence their interactions at a molecular level. ppor.az Research in this area often involves spectroscopic studies, such as IR and NMR, to understand the relationship between the structure of these esters and their functional properties. ppor.az Furthermore, some mercaptoacetate esters, like 2-ethylhexyl mercaptoacetate, are used as chain transfer agents in the preparation of flame-retardant latex. chemicalbook.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C8H14O2S |
| Molecular Weight | 174.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic |
| Boiling Point | 135-140°C at 10 mmHg |
| Density | 1.12 g/cm³ at 20°C |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, chloroform), insoluble in water |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQYDHVETSVMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168573 | |
| Record name | Cyclohexyl mercaptoacetate | |
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Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-98-2 | |
| Record name | Cyclohexyl mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16849-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexyl mercaptoacetate | |
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| Record name | Cyclohexyl mercaptoacetate | |
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| Record name | Cyclohexyl mercaptoacetate | |
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| Record name | Cyclohexyl mercaptoacetate | |
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Synthetic Methodologies and Chemical Transformations
Esterification Approaches for Mercaptoacetate (B1236969) Derivatives
The formation of the ester linkage in mercaptoacetate derivatives can be achieved through several synthetic strategies. These methods primarily involve the reaction of mercaptoacetic acid or its derivatives with corresponding alcohols or the use of chloroacetate (B1199739) precursors.
Synthesis from Mercaptoacetic Acid and Cyclohexanol (B46403) Derivatives
The direct esterification of mercaptoacetic acid with cyclohexanol, a specific example of Fischer-Speier esterification, represents a primary route to cyclohexyl mercaptoacetate. masterorganicchemistry.commdpi.com This equilibrium-controlled process is typically catalyzed by a strong acid in the presence of excess alcohol to drive the reaction towards the ester product. tamu.edu To overcome the equilibrium limitations, the removal of water as it forms, often through azeotropic distillation, is a common strategy. google.com
A patented process for preparing various thioglycolic acid alkyl esters highlights the use of an acid ion exchanger as a catalyst. This method involves heating a mixture of thioglycolic acid and an alcohol, such as a branched C6-C10 alcohol, under reduced pressure. google.com The water formed during the reaction is removed azeotropically. This heterogeneous catalysis approach simplifies catalyst removal from the product mixture.
Table 1: General Conditions for Fischer Esterification of Thioglycolic Acid
| Parameter | Condition | Rationale |
| Reactants | Mercaptoacetic Acid, Cyclohexanol | Direct formation of this compound. |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH), Acidic ion exchanger (e.g., Amberlyst A-15) | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. mdpi.comgoogle.com |
| Temperature | 60-150 °C | To increase the reaction rate. google.com |
| Reaction Drive | Excess alcohol, Azeotropic removal of water | To shift the equilibrium towards product formation (Le Chatelier's Principle). tamu.edu |
Preparative Routes for Related Thioglycolates
The synthesis of thioglycolates is not limited to direct esterification. An alternative and widely used method involves the reaction of a chloroacetate ester with a source of sulfhydryl ions. For instance, dicyclohexyl thiodiglycolate can be prepared by heating cyclohexyl chloroacetate with sodium sulfide (B99878) in a suitable solvent system. datapdf.com The initial step in this route is the esterification of chloroacetic acid with the desired alcohol, such as cyclohexanol, which proceeds readily. datapdf.com
Another approach involves the reaction of chloroacetic acid with an alcohol to form the chloroacetate ester, followed by reaction with a sulfur source. For example, isooctyl thioglycolate can be synthesized from isooctyl chloroacetate.
Thiol Ester Formation via N-Acylbenzotriazoles
N-Acylbenzotriazoles have emerged as effective and mild acylating agents for the synthesis of various esters, including thiol esters. scielo.org.mx These reagents are stable, often crystalline, solids that react with a range of nucleophiles, including thiols, under mild conditions. marquette.edu This methodology avoids the use of harsher reagents like acyl halides.
The reaction of N-acylbenzotriazoles with thiols such as ethyl mercaptoacetate proceeds efficiently to yield the corresponding S-acyl derivatives. These reactions demonstrate the utility of N-acylbenzotriazoles as S-acylating agents, providing a convenient route to diverse thiol esters. scielo.org.mx The synthesis of S-phenyl 3-cyclohexyl-2-methyl-3-oxopropanethioate has been reported using this coupling methodology. scielo.org.mx
Cyclization and Heterocycle Synthesis
This compound and its precursors are valuable building blocks in the synthesis of various cyclic and heterocyclic structures. These transformations include macrocyclizations initiated by radical reactions and the construction of thiazolidinone rings.
Homolytic Macrocyclization of Mercaptoacetic Esters with Alkynes
Mercaptoacetic esters derived from diols can undergo homolytic macrocyclization with alkynes to produce sulfur-containing lactones. researchgate.netresearchgate.net This radical-based reaction is typically initiated by a system like tripropylborane/oxygen, which generates thiyl radicals. researchgate.netmdpi.com These thiyl radicals then add to the triple bond of an alkyne, initiating a cyclization cascade.
Research has demonstrated that this method can be used to synthesize 12- and 13-membered sulfur-containing lactones. researchgate.netresearchgate.netmdpi.com For example, the diester of ethylene (B1197577) glycol and mercaptoacetic acid reacts with various alkynes to form 12-membered macrocycles in yields up to 48%. mdpi.com Similarly, esters derived from 1,3-diols can yield 13-membered rings. mdpi.com
Table 2: Examples of Homolytic Macrocyclization
| Mercaptoacetic Ester Precursor | Alkyne | Product | Yield (%) |
| Ethylene glycol bis(mercaptoacetate) | Phenylacetylene | 12-membered thialactone | 48 |
| trans-1,2-Cyclohexanediol bis(mercaptoacetate) | Phenylacetylene | Bicyclic 12-membered thialactone | 35 |
| 1,3-Propanediol bis(mercaptoacetate) | 1-Dodecyne | 13-membered thialactone | 45 |
Data sourced from Demchuk, et al. (1995). mdpi.com
Synthesis of Thiazolidinone Derivatives from Mercaptoacetate Precursors (e.g., N-Cyclohexylrhodanine)
Mercaptoacetate esters are key precursors for the synthesis of thiazolidinone derivatives, a class of heterocycles with significant chemical interest. A prominent example is the synthesis of N-cyclohexylrhodanine (3-cyclohexyl-2-thioxothiazolidin-4-one). This compound is prepared by the coupling of a mercaptoacetate ester, such as methyl 2-mercaptoacetate, with cyclohexyl isothiocyanate. researchgate.net
The reaction is typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at room temperature. researchgate.net This method provides a high yield of the desired N-cyclohexylrhodanine, which can then serve as an intermediate for further chemical modifications. researchgate.net For instance, it can undergo Knoevenagel condensation with various aldehydes to produce a range of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues. researchgate.net
Table 3: Synthesis of N-Cyclohexylrhodanine
| Reactant 1 | Reactant 2 | Reagent/Solvent | Product | Yield (%) |
| Methyl 2-mercaptoacetate | Cyclohexyl isothiocyanate | Triethylamine / Dichloromethane | N-Cyclohexylrhodanine | 82.6 |
Data sourced from Liang, et al. (2021). researchgate.net
Reactions Incorporating Mercaptoacetate into Complex Architectures
The mercaptoacetate group serves as a valuable building block in the synthesis of larger, more complex molecules, particularly in the realm of polymer science.
A significant advancement in polymer chemistry has been the application of the Mercaptoacetic Acid Locking Imine (MALI) reaction, a type of multicomponent reaction (MCR). rsc.orgresearchgate.net This reaction is considered a "green click reaction" because it proceeds smoothly under mild, catalyst-free conditions, often at room temperature, with water as the only byproduct. rsc.orgresearchgate.net
The core of the MALI reaction is a three-component condensation involving a primary amine, an aldehyde, and mercaptoacetic acid. The initial step is the formation of a Schiff base (imine) from the amine and aldehyde. The thiol group of mercaptoacetic acid then performs a nucleophilic attack on the imine bond, leading to an intermediate that cyclizes to form a stable 4-thiazolidinone (B1220212) ring. uliege.be
This efficient and highly selective reaction has been utilized in several polymer modification strategies:
Polymer Chain-End Modification: The MALI reaction can be used to introduce functional groups to the ends of polymer chains. For example, a polymer with a terminal aldehyde group (mPEG-CHO) can react with a functional amine (dansyl ethylenediamine) and mercaptoacetic acid to yield a specifically modified polymer. researchgate.net
Linking Polymer Chains: Two different polymer chains, one with a terminal amine group (e.g., mPEG-NH₂) and the other with a terminal aldehyde group (e.g., PMMA-CHO), can be "locked" together using mercaptoacetic acid to form a block copolymer. researchgate.netresearchgate.net
Polycondensation: The MALI reaction can be employed in step-growth polymerization. The direct polycondensation of monomers like hexamethylenediamine (B150038) and terephthalaldehyde (B141574) with mercaptoacetic acid can produce high molar mass polymers under mild, catalyst-free conditions. researchgate.net
While the reaction classically uses mercaptoacetic acid, the principle can be extended to its esters, which can either be hydrolyzed in situ or participate directly under specific conditions to build complex polymer architectures. uliege.be
Table 1: Overview of the MALI Reaction in Polymer Chemistry
| Application | Reactants | Key Outcome | Reference |
|---|---|---|---|
| Chain-End Modification | Polymer-CHO, Functional Amine, Mercaptoacetic Acid | Attachment of a functional group to the polymer terminus. | researchgate.net |
| Polymer-Polymer Ligation | Polymer-NH₂, Polymer-CHO, Mercaptoacetic Acid | Formation of a block copolymer by linking two different polymers. | researchgate.net |
| Polycondensation | Diamine, Dialdehyde, Mercaptoacetic Acid | Synthesis of high molecular weight polymers. | researchgate.net |
The thiol group of a mercaptoacetate ester can be converted into a sulfide (thioether), a functional group with the structure R-S-R'. This transformation is a fundamental reaction in organosulfur chemistry. pressbooks.pubnoaa.gov A primary method for this conversion is analogous to the Williamson ether synthesis. khanacademy.orgyoutube.com
The process typically involves two steps:
Deprotonation: The thiol is treated with a base (e.g., NaH, NaOH) to remove the acidic thiol proton, generating a highly nucleophilic thiolate anion (RS⁻). pressbooks.pubmasterorganicchemistry.com
Nucleophilic Substitution: The resulting thiolate anion reacts with a primary or secondary alkyl halide via an S_N2 mechanism, displacing the halide and forming the sulfide. pressbooks.pubmasterorganicchemistry.com
The thiolate derived from this compound is a potent nucleophile and, being a weak base, it minimizes competing elimination reactions, which can be an issue with more basic alkoxides. youtube.com This allows for efficient sulfide formation with a wide range of alkyl halides. youtube.com
Alternative methods for sulfide synthesis include the reaction of thiols with organocobaloximes under irradiation, which can yield sulfides through a proposed homolytic substitution pathway. oup.com However, this method can also produce significant amounts of disulfide as a byproduct. oup.com
Reactivity Profile of the Thiol Moiety
The sulfur atom in the thiol group of this compound dictates its chemical behavior, endowing it with strong nucleophilic character, metal-binding capabilities, and susceptibility to oxidation.
The thiol group (-SH) is an excellent nucleophile, generally more so than its alcohol counterpart (-OH). masterorganicchemistry.com This enhanced nucleophilicity is due to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows it to stabilize the partial charge in the transition state of reactions more effectively. masterorganicchemistry.comnih.gov This property is fundamental to many of the reactions of this compound, including the S_N2 reactions used to form sulfides. masterorganicchemistry.com
Furthermore, the soft nature of the sulfur atom makes thiols effective chelating agents for soft or borderline metal ions. nih.gov Thiol-containing compounds are known to form stable complexes with metals such as mercury (Hg²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and zinc (Zn²⁺). nih.govnih.gov This chelating ability is the basis for the action of many thiol-containing enzyme inhibitors, which can coordinate to metal ions in the active sites of metalloenzymes. nih.govacs.org For example, various thiol-containing molecules have been shown to inhibit zinc-dependent metallo-β-lactamases by chelating the active site Zn²⁺ ion. nih.gov
A hallmark reaction of thiols is their oxidation to form disulfides (R-S-S-R). pressbooks.publibretexts.org This transformation involves the coupling of two thiol molecules with the loss of a hydrogen atom from each. libretexts.org Mild oxidizing agents like iodine (I₂) or bromine (Br₂) can facilitate this reaction. pressbooks.pub
2 R-SH + I₂ → R-S-S-R + 2 HI
This thiol-disulfide interconversion is a crucial redox process in biochemistry, most notably in the formation of disulfide bridges between cysteine residues, which stabilize the tertiary structure of proteins. pressbooks.pubnih.gov The disulfide bond can be readily reversed and reduced back to two thiol groups by treatment with a reducing agent, such as zinc and acid. pressbooks.pub Under biological conditions, disulfide formation can also proceed through pathways involving thiyl radicals or sulfenic acid intermediates. nih.gov Further oxidation of the sulfur atom in thiols or disulfides with stronger oxidizing agents like hydrogen peroxide or peroxyacids can lead to the formation of sulfoxides (R₂SO) and subsequently sulfones (R₂SO₂). pressbooks.pub
The nucleophilicity of the thiol group enables it to participate in a variety of nucleophilic substitution reactions to form new carbon-sulfur bonds. As discussed previously, the S_N2 reaction of a thiolate with an alkyl halide is a classic method for synthesizing sulfides. pressbooks.pubmasterorganicchemistry.com
A modern and efficient application of this reactivity is seen in "thiol-halogen click chemistry." This strategy has been used to functionalize polymers by reacting various thiol compounds with polymers containing halogen groups. rsc.org The reactivity of the carbon-halogen bond in these nucleophilic substitutions follows the order C-I > C-Br > C-Cl, consistent with the leaving group ability of the halogens. rsc.org This method allows for the quantitative introduction of functional groups containing esters, hydroxyls, or other moieties into polymer backbones by reacting a thiol like this compound with a halogenated polymer. rsc.org
In a different type of transformation, the thiol group itself can be converted into a leaving group to allow for substitution by other nucleophiles in a process known as desulfurization. cas.cn
Table 2: Summary of Thiol Moiety Reactivity
| Reaction Type | Description | Typical Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution (as Nucleophile) | Thiolate attacks an electrophilic carbon. | 1. Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Sulfide (R-S-R') | masterorganicchemistry.com |
| Oxidation | Coupling of two thiol molecules. | Mild Oxidants (I₂, Br₂) | Disulfide (R-S-S-R) | pressbooks.pub |
| Further Oxidation | Oxidation of the sulfur atom. | H₂O₂, Peroxyacids | Sulfoxide (R₂SO), Sulfone (R₂SO₂) | pressbooks.pub |
| Metal Chelation | Coordination of the sulfur atom to a metal ion. | Soft Metal Ions (e.g., Zn²⁺, Hg²⁺) | Metal-Thiolate Complex | nih.govnih.gov |
Reactivity of Mercaptoacetate Dianion with Carbonyl Compounds
The dianion derived from mercaptoacetic acid esters, such as ethyl mercaptoacetate, is a highly reactive intermediate in organic synthesis. oup.com Its reaction with carbonyl compounds, like aldehydes and ketones, proceeds via an aldol-type condensation to form a β-hydroxy thioester adduct. oup.com
The initial reaction involves the formation of the dianion by treating the parent ester with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This dianion then acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. oup.com
A key aspect of this reaction is its diastereoselectivity. Studies have shown that the aldol (B89426) condensation of the ethyl mercaptoacetate dianion with various carbonyl compounds generally results in a mixture of diastereomers with low selectivity. oup.com The reaction is typically rapid, and quenching with a saturated aqueous solution of ammonium (B1175870) chloride yields the adduct in good yields. oup.com
For instance, the reaction of the dianion with a range of aldehydes and ketones has been systematically studied. The results, as summarized in the table below, demonstrate consistently good yields but poor diastereomer ratios. oup.com
Table 1: Reaction of Ethyl Mercaptoacetate Dianion with Carbonyl Compounds
| Carbonyl Compound | Isolated Yield (%) | Diastereomer Ratio (threo:erythro) |
|---|---|---|
| Benzaldehyde | 95 | 53:47 |
| p-Chlorobenzaldehyde | 96 | 52:48 |
| p-Anisaldehyde | 98 | 53:47 |
| Hexanal | 90 | 56:44 |
| Cyclohexanecarboxaldehyde | 92 | 65:35 |
| Acetophenone | 91 | - |
| Cyclohexanone | 95 | - |
Data sourced from Matsui, S. (1983). oup.com
Despite the low diastereoselectivity of the initial adduct formation, these intermediates can be subsequently treated to yield α,β-unsaturated esters with high stereoselectivity. oup.com This demonstrates the synthetic utility of the mercaptoacetate dianion in accessing more complex molecular architectures.
Considerations in Industrial-Scale Synthesis
The industrial production of this compound involves several critical considerations, from the sourcing and synthesis of raw materials to the reaction conditions, product purification, and handling.
The primary synthesis route is the esterification of mercaptoacetic acid with cyclohexanol. Therefore, the efficient and cost-effective production of these two precursors is paramount.
Mercaptoacetic Acid (Thioglycolic Acid) Production : On an industrial scale, mercaptoacetic acid is typically produced by the reaction of chloroacetic acid or its salts with sodium or potassium hydrogen sulfide in an aqueous medium. The process requires careful control to manage the formation of by-products such as thiodiglycolic acid and dithiodiglycolic acid. Purification is generally achieved through extraction with organic solvents followed by distillation.
Cyclohexanol Production : Cyclohexanol is a major industrial chemical. One common production method is the direct hydration of cyclohexene (B86901). nih.gov Another route involves the hydrogenation of cyclohexyl acetate (B1210297), which itself can be produced from cyclohexene and acetic acid. rsc.org The choice of route depends on factors like raw material availability and energy costs. nih.gov
The esterification reaction to form this compound is a reversible equilibrium reaction. To achieve high conversion on an industrial scale, strategies must be employed to shift the equilibrium towards the product side. One such strategy is reactive distillation, where water, a by-product of the reaction, is continuously removed, driving the reaction to completion. nih.gov This technique has been successfully applied to the production of cyclohexyl acetate and is a viable consideration for this compound. nih.govresearchgate.net
Catalyst selection is another key factor. For the esterification of cyclohexanol with acetic acid, solid acid catalysts like the ion-exchange resin Amberlyst-15 have been shown to be effective and reusable, which is advantageous for industrial processes as it simplifies catalyst separation and reduces waste. researchgate.net Similar catalysts could be employed for the synthesis of this compound.
Finally, practical considerations for large-scale production include materials of construction, storage, and safety. This compound is a hazardous chemical that can cause irritation and is toxic. ontosight.ai Therefore, production facilities must be well-ventilated, and personnel must use appropriate protective equipment. ontosight.ai The compound should be stored in cool, ventilated conditions, away from incompatible substances like oxidants and alkaline materials, often in plastic drums. zkhtchem.com
Advanced Applications in Materials Science and Polymer Chemistry
Utilization as Functional Monomers and Reactive Components in Polymer Systems
Cyclohexyl mercaptoacetate (B1236969) can be employed as a functional monomer in polymerization processes. researchgate.netcmu.edusongwon.com Functional monomers are essential building blocks that introduce specific chemical groups into the polymer structure, thereby dictating the final properties and potential applications of the material. researchgate.netcmu.edusongwon.com The thiol group in cyclohexyl mercaptoacetate is particularly reactive and can participate in "click" chemistry reactions, which are known for their high efficiency and selectivity. rsc.orgrsc.org This allows for the straightforward incorporation of the cyclohexyl group into polymer chains.
Furthermore, the mercaptoacetic acid component of the molecule can engage in multicomponent reactions (MCRs), such as the mercaptoacetic acid locking imine (MALI) reaction. rsc.orguliege.be These reactions are advantageous as they can proceed under mild conditions and produce complex molecules from multiple starting materials in a single step. rsc.org This reactivity makes this compound a versatile component for creating polymers with precisely defined structures and functionalities. rsc.orguliege.be
Tailoring Polymer Properties through this compound Incorporation
The inclusion of this compound into a polymer backbone can significantly alter the material's physical and chemical properties.
Table 1: Effect of Hydrophobic Group Incorporation on Polymer Properties
| Property | Influence of Hydrophobic Groups | Potential Applications |
| Hydrophobicity | Increased water repellency | Water-repellent coatings, moisture-resistant materials |
| Processability | Altered solubility and self-assembly | Controlled drug delivery, membrane separations |
| Surface Energy | Lowered surface energy | Self-cleaning surfaces, anti-fouling coatings |
The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com The incorporation of bulky side groups, such as the cyclohexyl group from this compound, can impact the Tg of a polymer network. mdpi.comresearchgate.net Generally, increasing the crosslink density and introducing rigid structural elements into a polymer network leads to a higher Tg. mdpi.comresearchgate.net This is because these features restrict the mobility of the polymer chains. researchgate.net The bulky nature of the cyclohexyl group can contribute to this restriction of chain movement, thereby potentially increasing the Tg of the polymer. The Tg is a crucial parameter that influences the mechanical properties and operating temperature range of a polymeric material. nih.govnih.gov
Table 2: Factors Influencing the Glass Transition Temperature (Tg) of Polymer Networks
| Factor | Effect on Tg | Rationale |
| Crosslink Density | Increase | Restricts polymer chain mobility. mdpi.comresearchgate.net |
| Bulky Side Groups | Increase | Steric hindrance reduces chain flexibility. researchgate.net |
| Plasticizers/Moisture | Decrease | Increases free volume and chain mobility. specialchem.com |
| Chain Flexibility | Decrease | More energy is required for chain segments to move. |
Engineering of Functional Polymeric Architectures
The reactivity of this compound facilitates the construction of complex and functional polymer architectures.
The thiol group of this compound provides a reactive handle for post-polymerization modification. nih.gov This allows for the modification of polymer chain-ends, which is a powerful technique for creating well-defined block copolymers and other complex structures. rsc.orgresearchgate.net For example, a polymer with a terminal this compound unit can be "clicked" onto another polymer chain, forming a block copolymer with tailored properties. rsc.org This method of linking pre-synthesized polymer chains offers excellent control over the final architecture. rsc.org The ability to modify chain ends is also crucial for attaching polymers to surfaces or to biological molecules. researchgate.netresearchgate.net
Porous polymer networks are of significant interest for applications such as gas capture and storage. frontiersin.orgrsc.org The design of these materials often involves the use of functional monomers to create a specific pore structure and surface chemistry. frontiersin.orgencyclopedia.pub While direct research on this compound for this specific application is not widely documented, the principles of using functionalized monomers to create porous organic polymers are well-established. rsc.org The incorporation of cyclohexyl groups could influence the porosity and surface area of the resulting material, potentially enhancing its affinity for certain gases. nih.gov The development of porous materials with tailored functionalities is a key area in materials science, with significant potential for addressing environmental challenges like CO2 capture. uliege.beencyclopedia.pub
Role as Ligands in Coordination Chemistry
Research has shown that mercaptoacetate ligands can act as bidentate chelating agents, bonding to a metal center through both the sulfur and a carboxylate oxygen atom. This chelation results in the formation of a stable five-membered ring structure. For instance, in organotin chemistry, the reaction of thiocarboxylic acids like mercaptoacetic acid with organotin compounds in the presence of an amine, such as dicyclohexylamine, leads to the formation of ionic triphenyltin (B1233371) complexes. researchgate.net
In a notable example, the mercaptoacetate ligand exhibits a bidentate binding mode, coordinating to the tin atom to form a five-coordinate ionic triphenyltin complex. researchgate.net X-ray crystallography studies have confirmed that this coordination results in a cis-trigonal-bipyramidal (TBP) geometry around the tin atom. researchgate.net This structural arrangement is significant as the geometry of the coordination complex dictates its physical and chemical properties, which are critical for its potential applications in areas like catalysis and materials design.
| Parameter | Observation | Reference |
| Ligand | Mercaptoacetate | researchgate.net |
| Counter-ion | Dicyclohexylammonium | researchgate.net |
| Metal Center | Triphenyltin | researchgate.net |
| Coordination Mode | Bidentate (via Sulfur and Oxygen) | researchgate.net |
| Coordination Number | 5 | researchgate.net |
| Geometry | cis-Trigonal-Bipyramid (TBP) | researchgate.net |
Table 1: Structural characteristics of a triphenyltin complex with a mercaptoacetate ligand.
The ability of this compound to form such well-defined coordination complexes underscores its utility as a versatile ligand in designing new materials with tailored structural and electronic properties.
Application in Waterborne Latex Compositions
Waterborne latex compositions, which are colloidal dispersions of polymer particles in water, are fundamental to a vast array of products, including paints, adhesives, and coatings. acs.org The properties of the final polymer film are highly dependent on the characteristics of the polymer chains within the latex particles, particularly their molecular weight and molecular weight distribution. arkema.com In the synthesis of these latexes via emulsion polymerization, chain transfer agents (CTAs) are crucial for controlling these parameters. rsc.org
| Chain Transfer Agent (CTA) | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn |
| None | >200,000 | >500,000 | >2.5 |
| n-Dodecyl Mercaptan (NDM) | 6,250 | 27,800 | 4.45 |
| tert-Dodecyl Mercaptan (TDM) | 6,530 | 18,400 | 2.82 |
| Octylthioglycolate (OTG) | 6,360 | 26,100 | 4.10 |
The bulky cyclohexyl group in this compound can also influence its partitioning between the aqueous and monomer phases during emulsion polymerization, potentially affecting the polymerization kinetics and the final morphology of the latex particles. The choice of CTA, including the ester group, allows for fine-tuning the properties of waterborne latex compositions to meet the demands of specific applications, from high-performance coatings to specialized adhesives. google.comgoogle.com
Contributions to Pharmaceutical and Agrochemical Research
Building Block for Drug Discovery and Development
In the realm of medicinal chemistry, cyclohexyl mercaptoacetate (B1236969) and its parent compound, mercaptoacetic acid, are recognized as valuable building blocks. ontosight.ai They provide a scaffold that can be modified to create a diverse range of molecules with potential therapeutic applications, from enzyme inhibitors to novel antipsychotic agents. The development of new synthetic methods is crucial for producing bioactive molecules for promising pharmaceuticals. mdpi.comnih.gov
Cyclohexyl mercaptoacetate is utilized as an intermediate in the synthesis of various organic and pharmaceutical compounds. ontosight.ai The reactivity of its thiol and ester groups allows for its incorporation into larger, more complex molecular architectures. This adaptability makes it a key component in the broader effort to design and prepare new bioactive molecules that could lead to the development of potent pharmaceuticals. mdpi.comnih.gov The creation of novel molecular scaffolds is a cornerstone of drug discovery, aiming to produce unnatural molecules that can serve as seed compounds for new medicines. nih.gov
Derivatives of mercaptoacetic acid have been identified as potent inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. nih.govmdpi.com The rise of multidrug-resistant bacteria producing MBLs presents a serious global health threat, making the development of effective MBL inhibitors a critical area of research. mdpi.com
A series of mercaptoacetic acid thiol esters has been shown to act as mechanism-based inhibitors. These compounds are hydrolyzed by the MBL enzyme, which releases mercaptoacetic acid directly at the active site. nih.govresearchgate.net This molecule then forms a disulfide bond with a key cysteine residue within the enzyme, leading to irreversible inhibition. nih.gov Studies have revealed that different thiol ester derivatives exhibit a wide range of potencies against various MBLs, highlighting subtle differences in the active sites of these enzymes. nih.govresearchgate.net The thiol group is a key feature in many MBL inhibitors, as it can chelate the essential zinc ions in the enzyme's active site. mdpi.com
Table 1: Inhibition of Metallo-β-Lactamases by Mercaptoacetic Acid Thiol Ester Derivatives
| Inhibitor Compound | Target Enzyme | Organism | Inhibition Profile |
|---|---|---|---|
| SB214751, SB214752, SB213079 | Metallo-β-Lactamase II | Bacillus cereus | Irreversible inhibition via covalent modification. nih.govresearchgate.net |
| SB214751, SB214752, SB213079 | L-1 Metallo-β-Lactamase | Stenotrophomonas maltophilia | Potent inhibition with IC50 < 10 µM. nih.govresearchgate.net |
| SB214751, SB214752, SB213079 | CfiA Metallo-β-Lactamase | Bacteroides fragilis | Weak inhibition with IC50 > 1,000 µM. nih.govresearchgate.net |
| SB216968 | CphA Metallo-β-Lactamase | Aeromonas hydrophila | Uncompetitive inhibitor with a Ki of 3.9 µM. nih.govresearchgate.net |
| SB216968 | L-1 Metallo-β-Lactamase | Stenotrophomonas maltophilia | Irreversible inhibition. nih.govresearchgate.net |
This compound has been noted as a precursor in the synthesis of antioxidants. ontosight.ai Additionally, sulfur-containing compounds are of significant interest in the development of anti-tyrosinase agents. Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics. nih.gov
Research has shown that compounds containing sulfur, such as thiosemicarbazones and benzothiazole (B30560) derivatives, can be potent tyrosinase inhibitors. nih.govmdpi.com The proposed mechanism often involves the chelation of the copper ions located in the enzyme's catalytic site by the sulfur atom, which disrupts its function. nih.gov The presence of the mercapto- group in this compound suggests its potential as a scaffold for designing new antioxidant and anti-tyrosinase agents. ontosight.aimdpi.com
The synthesis of such intricate molecules relies on the availability of versatile building blocks. The preparation of various cyclohexyl esters and other cyclohexyl-containing compounds is a well-established area of organic synthesis. researchgate.netresearchgate.net These synthetic routes provide the necessary tools for chemists to incorporate the cyclohexyl moiety into larger drug candidates like SIPI6398, demonstrating the importance of simpler cyclohexyl precursors in the development of new therapeutics.
Intermediate in Agrochemical Synthesis
This compound and its parent compound, mercaptoacetic acid, are used as intermediates in the synthesis of agrochemicals. ontosight.ai The continuous need for sustainable food production for a growing global population drives the research and development of new and effective crop protection products. researchgate.net The chemical industry seeks to invent more selective and environmentally considerate active ingredients to combat weed and pest resistance. researchgate.netdntb.gov.ua Compounds like this compound serve as starting materials in the multi-step synthesis of these modern agricultural chemicals, including pesticides and herbicides. ontosight.ai
Research on Corrosion Inhibitors derived from Mercaptoacetic Acid
Derivatives of mercaptoacetic acid, including this compound, are recognized for their role as corrosion inhibitors. ontosight.ai These compounds are effective in protecting various metals, particularly carbon steel and aluminum alloys, from degradation. onepetro.orgresearchgate.netgriffith.edu.au
Research into the mechanism of these inhibitors reveals that they function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. griffith.edu.auresearchgate.net Studies using density functional theory (DFT) on mercaptoacetic acid (thioglycolic acid, TGA) have shown that it forms a strong film on steel surfaces through the creation of iron-sulfur (Fe-S) and iron-oxygen (Fe-O) bonds. researchgate.net This adsorption process is critical for mitigating corrosion in environments such as those containing CO2, which are common in the oil and gas industry. onepetro.org
For aerospace aluminum alloys like AA2024-T3, mercaptoacetate-based inhibitors have demonstrated synergistic protective effects, especially when combined with rare earth metals, offering a more environmentally friendly alternative to traditional toxic chromate (B82759) inhibitors. researchgate.net
Mentioned Compounds
Analytical Methodologies and Characterization Techniques
Chromatographic Separation and Quantification
Chromatographic techniques are fundamental for separating cyclohexyl mercaptoacetate (B1236969) from reaction mixtures and quantifying its purity. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), gas chromatography-mass spectrometry (GC-MS), and high-performance thin-layer chromatography (HPTLC) each offer unique advantages in the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of cyclohexyl mercaptoacetate. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.
A typical HPLC method for this compound utilizes a C18 column, a stationary phase with long hydrocarbon chains. The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer such as phosphoric acid, is passed through the column. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in place of phosphoric acid. sielc.com This method is not only effective for routine analysis but is also scalable for the isolation of impurities in preparative separations. sielc.com
The precision and accuracy of HPLC make it an indispensable tool for quality control, allowing for the quantification of the main compound and the detection of any synthesis-related impurities. nih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Condition | Source |
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Application | Purity assessment, impurity isolation, pharmacokinetics | sielc.com |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Throughput
For faster analysis and higher resolution, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which leads to significantly improved separation efficiency and reduced analysis times compared to traditional HPLC. researchgate.netresearchgate.net This high-throughput capability is particularly advantageous in process development and quality control environments where rapid feedback is crucial. nih.govrsc.org The principles of separation in UPLC are the same as in HPLC, but the enhanced performance allows for the resolution of closely related impurities that might co-elute in a standard HPLC run. researchgate.net The use of UPLC with smaller particle columns (e.g., 3 µm) is suitable for fast applications and is scalable for preparative separations to isolate impurities. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may be analyzed directly, GC-MS is particularly useful for the detection of its derivatives. Chemical derivatization is often employed to enhance the volatility and thermal stability of analytes, improve chromatographic separation, and provide more informative mass spectra for structural elucidation. jfda-online.com
For instance, acylation is a common derivatization technique where a functional group is converted into an amide or ester. nih.gov In the context of related compounds, the analysis of acylated derivatives by GC-MS can provide excellent resolution on nonpolar stationary phases. nih.govnih.gov The resulting mass spectra are often highly specific, with unique fragmentation patterns that allow for definitive identification of the original molecule. nih.gov This is crucial for identifying trace-level impurities or degradation products that may be present alongside this compound.
High-Performance Thin-Layer Chromatography (HPTLC) for Related Mercaptoacetic Acid Derivatives
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid method for the analysis of related mercaptoacetic acid derivatives. wikipedia.orgnih.gov HPTLC is an advancement of traditional TLC, utilizing plates with a finer particle size stationary phase, which results in better resolution and sensitivity. wikipedia.org
This technique is particularly well-suited for screening multiple samples in parallel and can be used for both qualitative and quantitative analysis. nih.govphcogj.com For the analysis of mercaptoacetic acid and its derivatives, HPTLC can be used to identify compounds based on their retention factor (Rf) values and their response to specific visualization reagents. guidechem.comwikipedia.org For example, after separation on a silica (B1680970) gel plate, the spots can be visualized under UV light or by spraying with a derivatizing agent like aluminum chloride for flavonoids, which can be structurally related to some impurities. nih.gov The densitometric evaluation of the spots allows for the quantification of the separated compounds. phcogj.com
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Key Advantages for this compound Analysis | Source |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, quantitative, scalable for purification. | sielc.comnih.gov |
| UPLC | HPLC with smaller particle size columns for higher efficiency. | Faster analysis, higher resolution, improved throughput. | researchgate.netnih.govrsc.org |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for derivative analysis and structural elucidation. | jfda-online.comnih.govnih.gov |
| HPTLC | Planar chromatography with high-performance plates. | Rapid screening, cost-effective, parallel analysis of multiple samples. | wikipedia.orgnih.gov |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like this compound. nih.govyoutube.com Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the cyclohexyl ring and the methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group. The chemical shifts (δ) of these protons are influenced by the electronegativity of neighboring atoms. The splitting pattern of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between adjacent protons and provides information about the connectivity of the atoms. rsc.org For instance, the signal for the proton on the carbon bearing the ester group in a cyclohexyl system can appear as a triplet of triplets, with the coupling constants providing information about its axial or equatorial orientation. chegg.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization (sp³, sp², sp) and the electronic environment of the carbon atoms. thieme-connect.de For example, the carbonyl carbon of the ester group will appear at a characteristic downfield shift (typically in the range of 170 ppm). The carbons of the cyclohexyl ring will appear at higher field.
Conformational Analysis: NMR spectroscopy is also a vital tool for studying the conformational dynamics of cyclic molecules like this compound. auremn.org.br The cyclohexyl ring can exist in different conformations, primarily the chair and boat forms. By analyzing NMR spectra at different temperatures (dynamic NMR), it is possible to study the equilibrium between different conformers and determine their relative populations. researchgate.netsikhcom.net The coupling constants observed in the ¹H NMR spectrum are particularly sensitive to the dihedral angles between protons, which can be used to deduce the preferred conformation of the cyclohexyl ring. chegg.comresearchgate.net The interaction between functional groups in different conformations, such as intramolecular hydrogen bonding in related hydroxy-substituted cyclohexanones, can also be investigated using NMR. researchgate.net
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Structural Information | Source |
| ¹H | 1.2 - 2.0 | Multiplets | Protons of the cyclohexyl ring | chemicalbook.com |
| ¹H | 3.2 - 3.4 | Singlet | Methylene protons (SCH₂) | chemicalbook.com |
| ¹H | 4.7 - 4.9 | Multiplet | Proton on the carbon attached to the ester oxygen (OCH) | chegg.comchemicalbook.com |
| ¹³C | 23 - 35 | - | Carbons of the cyclohexyl ring | chemicalbook.com |
| ¹³C | ~30 | - | Methylene carbon (SCH₂) | nih.gov |
| ¹³C | ~75 | - | Carbon attached to the ester oxygen (OCH) | chemicalbook.com |
| ¹³C | ~170 | - | Carbonyl carbon (C=O) | rsc.org |
Note: The predicted chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its constituent functional groups.
The key functional groups in this compound are the ester group (C=O, C-O) and the thiol group (S-H), along with the cyclohexyl ring (C-H, C-C). The expected IR absorption frequencies for these groups are summarized in the table below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Thiol (S-H) | Stretch | 2550–2600 | Weak |
| Ester (C=O) | Stretch | 1735–1750 | Strong |
| Ester (C-O) | Stretch | 1000–1300 | Strong |
| Cyclohexyl (C-H) | Stretch | 2850–2960 | Strong |
| Cyclohexyl (CH₂) | Bend (Scissoring) | ~1465 | Medium |
| Cyclohexyl (C-C) | Stretch | 800-1300 | Medium |
Data compiled from various sources. The exact position of the peaks can be influenced by the molecular environment.
The presence of a strong absorption band around 1735–1750 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) stretch. The C-O stretching vibrations of the ester group typically appear as strong bands in the 1000–1300 cm⁻¹ region. The thiol (S-H) stretching vibration is characteristically weak and appears in the 2550–2600 cm⁻¹ range. The C-H stretching vibrations of the cyclohexyl ring are observed as strong absorptions between 2850 and 2960 cm⁻¹. docbrown.info Additionally, the scissoring (bending) vibration of the CH₂ groups in the cyclohexane (B81311) ring is typically seen around 1465 cm⁻¹. mdpi.com The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from various C-C bond stretching and bending vibrations within the cyclohexyl ring. docbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₁₄O₂S), the expected exact mass is approximately 174.07 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to this mass would be observed. The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for esters include the cleavage of the C-O bond and the loss of the alkoxy group.
A plausible fragmentation pattern for this compound would involve the loss of the cyclohexoxy radical (•OC₆H₁₁) or the cyclohexyl radical (•C₆H₁₁), leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For instance, the fragmentation of similar compounds like cyclohexyl acetate (B1210297) shows a prominent peak corresponding to the cyclohexyl cation. chemicalbook.com The fragmentation of the parent ion can occur through various pathways, and the resulting fragment ions provide a unique mass spectrum that can be used to identify the compound. mdpi.com
Titration Methods for Parent Mercaptoacetic Acid
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. libretexts.org While direct titration of this compound might be complex, the purity of the compound is often related to the purity of its starting material, mercaptoacetic acid (also known as thioglycolic acid). Therefore, titration methods are frequently employed to determine the concentration of mercaptoacetic acid.
Several titration methods can be used for the quantification of mercaptoacetic acid. One common method is iodimetric titration. In this procedure, the thiol group of mercaptoacetic acid is oxidized by a standard solution of iodine. The endpoint of the titration can be detected using a visual indicator, such as starch, or by potentiometric methods. patsnap.comuw.edu.pl
Another approach involves acid-base titration. Mercaptoacetic acid contains a carboxylic acid group and can be titrated with a standard solution of a strong base, such as sodium hydroxide. youtube.com The reaction is a straightforward neutralization:
HSCH₂COOH + NaOH → HSCH₂COONa + H₂O
The endpoint of this titration is typically detected using a pH indicator or a pH meter. Potentiometric titration with a silver nitrate (B79036) solution has also been reported for the identification of mercaptoacetic acid. wikipedia.org Furthermore, titrimetric determination using copper(II) as the titrant is another established method. acs.org The recovery rate for some titration methods for mercaptoacetic acid has been reported to be as high as 98%. patsnap.com
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations (e.g., Density Functional Theory - DFT) on Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic structure and reactivity of molecules like Cyclohexyl mercaptoacetate (B1236969). researchgate.net DFT calculations allow for the determination of molecular geometries, electronic properties, and reactivity descriptors by solving approximations of the Schrödinger equation. researchgate.net These methods are versatile for studying atoms, molecules, and solids, providing insights into their fundamental electronic structures and energies. researchgate.net
These computational investigations can elucidate the role of different functional groups within the molecule. For example, DFT can be used to analyze the reactivity of the thiol (S-H) group, the ester moiety, and the cyclohexyl ring, predicting sites susceptible to nucleophilic or electrophilic attack. The calculations can also reveal how the electronic properties of one part of the molecule influence another, such as the effect of the bulky cyclohexyl group on the reactivity of the mercaptoacetate functionality.
Table 1: Key Reactivity Descriptors Calculated via DFT
| Descriptor | Symbol | Information Provided |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | Relates to chemical stability and reactivity. |
| Ionization Potential | IP | The energy required to remove an electron. |
| Electron Affinity | EA | The energy released when an electron is added. |
| Electronegativity | χ | The power of an atom to attract electrons. |
| Chemical Hardness | η | Resistance to change in electron configuration. |
| Chemical Softness | S | The reciprocal of hardness, indicates reactivity. |
This table presents a set of common global reactivity descriptors that can be computed using DFT to characterize the chemical behavior of a molecule.
Molecular Modeling and Conformational Analysis of Cyclohexyl-Containing Systems
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For systems containing a cyclohexyl ring, a key aspect of molecular modeling is conformational analysis, which is crucial for understanding the molecule's three-dimensional structure and its influence on physical properties and reactivity. libretexts.org
The cyclohexane (B81311) ring is not planar and primarily adopts a stable "chair" conformation, which minimizes both angle strain and torsional strain. libretexts.orgyoutube.com In this conformation, the hydrogen atoms (or substituents) are positioned in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com The chair conformation can undergo a "ring flip," where axial bonds become equatorial and vice versa. libretexts.org
For a substituted cyclohexane like Cyclohexyl mercaptoacetate, the mercaptoacetate group can occupy either an axial or equatorial position. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of these different conformers. researchgate.net For example, studies on 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones used molecular modeling to find that the global minimum energy conformation was consistent with solution-state studies. researchgate.net Molecular dynamics (MD) simulations can further explore the dynamic behavior of the cyclohexyl ring and its substituent, showing how conformational changes influence the molecule's interactions with its environment or with other molecules, such as in PNA-DNA/RNA complexes. tandfonline.com
Table 2: Conformational Preferences in Substituted Cyclohexane
| Conformation | Substituent Position | Relative Stability | Key Interactions |
|---|---|---|---|
| Chair | Equatorial | More Stable | Minimized steric strain. |
| Chair | Axial | Less Stable | 1,3-diaxial steric interactions. |
| Boat | - | High Energy | Torsional strain from eclipsed bonds and steric strain ("flagpole" hydrogens). |
This table summarizes the general stability order for conformations of a monosubstituted cyclohexane. The energy difference between axial and equatorial conformers depends on the size of the substituent.
Computational Studies on Reaction Mechanisms and Stereochemical Outcomes
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.orgsmu.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edu This allows for the calculation of activation energies, which determine the reaction rate.
For reactions involving mercaptoacetate derivatives, computational studies can provide deep insights. For instance, the mechanism of acyl transfer from an anilide to ethyl 2-mercaptoacetate has been studied, revealing the roles of protonation and the formation of tetrahedral intermediates. acs.org Similarly, computational investigations of thiol-epoxy reactions have been performed using DFT to model the reaction mechanisms and kinetics. researchgate.net
In the context of this compound, computational studies could be applied to various reactions, such as its synthesis or its participation in thiol-ene "click" chemistry. nih.gov Such studies would involve:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.
Finding Transition States: Identifying the highest energy point along the reaction coordinate between two stationary points.
Calculating Reaction Paths: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state connects the correct reactant and product. smu.edu
Analyzing Stereochemistry: When chiral centers are involved, computational methods can predict whether a reaction will proceed with retention or inversion of configuration, or if it will lead to a racemic mixture. lumenlearning.com The models can explain why one stereochemical outcome is favored over another by comparing the activation energies of the different stereoisomeric pathways. scholaris.ca
Table 3: Steps in a Computational Reaction Mechanism Study
| Step | Computational Method | Purpose |
|---|---|---|
| 1. Geometry Optimization | DFT, MP2 | Find the lowest energy structures of reactants, products, and intermediates. |
| 2. Transition State Search | QST2, QST3, Berny Algorithm | Locate the saddle point (energy maximum) on the reaction path. |
| 3. Frequency Calculation | DFT, MP2 | Characterize stationary points (minimum or transition state) and obtain zero-point vibrational energies. |
| 4. Intrinsic Reaction Coordinate (IRC) | IRC Methods | Confirm the connection between the transition state and the intended reactants and products. |
This table outlines a typical workflow for the computational investigation of a chemical reaction mechanism.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Applications for Mercaptoacetate Derivatives
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods that correlate the chemical structure of compounds with their properties, reactivity, or biological activity. researchgate.net The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its physicochemical properties. conicet.gov.ar These models are widely used to predict properties when experimental determination is difficult, time-consuming, or costly. mdpi.com
For mercaptoacetate derivatives, QSRR/QSPR could be a valuable predictive tool. The process involves several key steps:
Dataset Selection: A set of molecules with known experimental data (e.g., boiling point, vapor pressure, chromatographic retention time, or reaction rate) is compiled. conicet.gov.ar
Descriptor Calculation: For each molecule, a large number of "molecular descriptors" are calculated using software. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and constitutional properties. mdpi.com
Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. researchgate.netnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
QSRR models have been successfully applied to predict the chromatographic retention of various compounds, which is related to their lipophilicity. researchgate.netnih.gov QSPR studies have been used to predict a wide range of physical properties for diverse organic compounds, including sulfur-containing molecules. researchgate.netresearchgate.net A QSPR model for mercaptoacetate derivatives could, for example, predict properties like pKa, which is crucial in understanding their behavior in different environments. conicet.gov.ar
Table 4: Examples of Molecular Descriptors Used in QSRR/QSPR
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Number of Rotatable Bonds | Flexibility of the molecule. | |
| Topological | Wiener Index | Information about molecular branching. |
| Zagreb Indices | Connectivity and complexity of the molecular graph. | |
| Geometrical (3D) | van der Waals Surface Area | The surface area of the molecule. |
| 3D-MoRSE Descriptors | 3D structure from atomic coordinates. mdpi.com | |
| Electronic | Dipole Moment | Polarity of the molecule. |
This table provides a sample of the diverse types of molecular descriptors that can be used to build predictive QSRR and QSPR models.
Emerging Research Areas and Future Perspectives
Design of Next-Generation Mercaptoacetate-Based Functional Molecules
The fundamental structure of cyclohexyl mercaptoacetate (B1236969) serves as a scaffold for designing novel functional molecules with tailored properties. By chemically modifying the cyclohexyl ring, the sulfur atom, or the acetate (B1210297) group, researchers can create derivatives with specific capabilities for applications ranging from materials science to chemical sensing.
One significant area of development is in the field of coordination polymers. Although research has focused more broadly on mercaptoacetic acid, the principles can be extended to its cyclohexyl ester. For instance, flexible S,O-heterodonor linkers like p-xylylene-bis(2-mercaptoacetic) acid have been used to construct three-dimensional metal-organic frameworks. mdpi.com These frameworks exhibit unique topologies and functional properties, opening avenues for creating new polymeric architectures with potential applications in catalysis, separation, and gas storage. mdpi.com The incorporation of the bulky cyclohexyl group could further modulate the structure and properties of such polymers.
Furthermore, mercaptoacetate derivatives are being explored as functional ligands for the surface modification of nanoparticles. Ligands play a crucial role in controlling the synthesis, stability, and functionality of inorganic nanoparticles. acs.org Triphenylphosphine (TPP) and its derivatives are common ligands for gold nanoparticles, and the principles of using sulfur-containing ligands can be applied to cyclohexyl mercaptoacetate to create tailored surface coatings. acs.org Such functionalized nanoparticles are central to the development of next-generation biosensors and supramolecular materials that rely on dynamic, non-covalent interactions for their function. frontiersin.org
The design of these next-generation molecules often involves multicomponent reactions, which allow for the efficient, one-pot synthesis of complex structures from simple, commercially available starting materials. scispace.com This approach facilitates the creation of a diverse library of functional polymers and polyheterocycles that would be otherwise inaccessible. scispace.com
Exploration of Novel Catalytic Systems for Synthesis
Advances in synthetic chemistry are paving the way for more efficient, selective, and sustainable methods to produce this compound and its derivatives. Research is moving beyond traditional synthetic routes to explore novel catalytic systems that offer improved yields, milder reaction conditions, and reduced environmental impact.
One established method for creating derivatives involves the base-catalyzed coupling of a mercaptoacetate with an isothiocyanate. For example, the synthesis of N-cyclohexylrhodanine, an intermediate for pharmacologically active compounds, is achieved by reacting methyl 2-mercaptoacetate with cyclohexyl isothiocyanate in the presence of triethylamine (B128534). mdpi.comnih.gov Future research aims to replace such bases with more environmentally benign or recyclable catalysts.
Emerging strategies include the use of advanced catalytic systems such as:
Organocatalysis : Systems using small organic molecules as catalysts, such as proline-catalyzed reactions, are being investigated to create complex molecules under mild conditions. rug.nl
Dual Catalysis : This approach combines photocatalysis with a second, non-photochemical catalyst (like a Lewis acid) to activate substrates and control the reactivity of intermediates, enabling novel bond constructions. acs.org
Bimetallic Catalysts : These systems, containing two different metals, can exhibit unique catalytic properties and higher activity compared to their monometallic counterparts. nchu.edu.tw Methods like co-precipitation and impregnation are used to synthesize these catalysts for various chemical transformations. nchu.edu.tw
Click Chemistry-based Catalysts : Novel ruthenium(II) complexes bearing tridentate ligands prepared via "click chemistry" have shown excellent activity and selectivity in hydrogenation reactions, a common step in organic synthesis. rsc.org
These innovative catalytic approaches promise to make the synthesis of this compound derivatives more efficient and sustainable, aligning with the principles of green chemistry. rsc.org
Advanced Materials for Sustainable Technologies
The unique chemical properties of this compound make it a candidate for incorporation into advanced materials designed for sustainability. The focus is on creating materials that are recyclable, derived from renewable resources, or contribute to green technologies.
A key area of interest is the development of Covalent Adaptable Networks (CANs) . These are polymer networks that can be reshuffled through bond exchange, allowing for recycling and reprocessing. rsc.org Research into CANs based on cyclic S,O-acetals, which involves the reaction of thiols, provides a potential pathway for using this compound as a crosslinker or monomer. rsc.org Such materials could help address the challenge of plastic waste by enabling closed-loop recycling. warwick.ac.uk
Furthermore, mercaptoacetate derivatives can be used in the sustainable functionalization of materials. By grafting these molecules onto the surface of materials like cellulose (B213188), silica (B1680970), or chitosan, their properties (such as adhesion, biocompatibility, or hydrophilicity) can be significantly improved. rsc.orgresearchgate.net This is particularly relevant for creating high-value products from abundant, renewable feedstocks like cellulose, contributing to a circular bioeconomy. rsc.org For example, modifying cellulose with functional molecules can produce films with excellent UV shielding properties. rsc.org
There is also potential for using materials derived from mercaptoacetates in next-generation energy technologies . For instance, research into functional nanocomposites for fuel cells is a rapidly developing field. researchgate.net While this research is still in its early stages, the ability of mercaptoacetates to act as ligands for nanoparticles and to form versatile polymer structures could be leveraged in the design of new electrolyte membranes or catalyst supports. acs.orgresearchgate.net
Targeted Development of Pharmacologically Active Agents
A particularly promising frontier for this compound is its use as a building block for new therapeutic drugs. Researchers are creating novel derivatives and evaluating their potential to treat a range of diseases, from skin conditions to cancer and infectious diseases.
One notable success is the synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs . mdpi.comnih.gov These compounds, derived from methyl 2-mercaptoacetate and cyclohexyl isothiocyanate, have shown significant potential as anti-melanogenesis agents. mdpi.comnih.gov Certain analogs inhibit the enzyme tyrosinase more potently than the commonly used kojic acid and also exhibit strong antioxidant effects. mdpi.com These findings suggest they could be developed into novel treatments for hyperpigmentation disorders. mdpi.comnih.gov
The cyclohexyl group is also a feature in other classes of biologically active molecules. For example, new spiro-indoline derivatives incorporating a cyclohexyl group have been synthesized and screened for antimicrobial activity. researchgate.net Indolinone derivatives are known to possess a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.net
The development of metal-based drugs is another active area. Ionic triphenyltin (B1233371) complexes of mercaptoacetic acid have been synthesized and structurally characterized, highlighting the potential for creating new metallodrugs. researchgate.net Similarly, gold-based drugs, such as gold sodium thiomalate, have long been used to treat arthritis, and research into next-generation gold complexes for cancer and infectious diseases continues, providing a template for future work with this compound derivatives. nih.gov
The table below summarizes key research findings on pharmacologically active agents derived from or related to this compound.
| Compound Class | Starting Materials | Target/Application | Key Findings |
| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-ones mdpi.com | Methyl 2-mercaptoacetate, cyclohexyl isothiocyanate | Tyrosinase inhibition, anti-melanogenesis | Analogs 2 and 3 were more potent inhibitors of mushroom tyrosinase than kojic acid. Compound 3 also reduced cellular tyrosinase activity and melanin (B1238610) production in B16F10 cells and suppressed the expression of melanogenesis-associated proteins. mdpi.com |
| 1-cyclohexyl-3,3-diaryl-1′-methylspiro[azetidine-2,3′-indoline]-2′,4-diones researchgate.net | 1-methyl-3-(cyclohexylimino)indolin-2-ones | Antibacterial, Antifungal | The synthesized spiro[azetidine-2,3′-indoline] derivatives were screened for antimicrobial activities. While some related compounds showed activity, the specific cyclohexyl derivatives in this study did not show significant activity, indicating the need for further structural modification. researchgate.net |
| Ionic triphenyltin complexes of mercaptoacetic acid researchgate.net | Mercaptoacetic acid, triphenyltin hydroxide | Potential anticancer/medicinal agents | The study focused on the synthesis and structural characterization of these organometallic complexes. The bidentate binding of the mercaptoacetate ligand creates a specific geometry around the tin atom, which is a crucial first step in designing new metal-based drugs. researchgate.net |
These emerging research directions underscore the significant potential of this compound as a key component in the development of future technologies and therapies.
Q & A
Q. What are the recommended methods for synthesizing and purifying cyclohexyl mercaptoacetate?
this compound is synthesized via esterification reactions between mercaptoacetic acid and cyclohexanol, typically catalyzed by acids like sulfuric acid. Post-synthesis purification involves washing with sodium bicarbonate (NaHCO₃) to neutralize residual acids, followed by repeated distilled water washes to remove ionic impurities. Distillation under reduced pressure (e.g., boiling point ~100°C) is used to isolate the pure compound. Thiol value titration (e.g., 4.98 mol/kg) and gas-liquid chromatography (GLC) are critical for assessing purity (>99%) .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- FTIR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, ester C=O at ~1730 cm⁻¹).
- NMR Spectroscopy : ¹H NMR reveals cyclohexyl protons (δ 1.0–2.0 ppm) and the mercaptoacetate methylene (δ 3.0–3.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 174.26 (C₈H₁₄O₂S) .
Table 1: Analytical Techniques for Structural Characterization
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FTIR | S-H (2550 cm⁻¹), C=O (1730 cm⁻¹) | |
| ¹H NMR | Cyclohexyl (δ 1.0–2.0 ppm), CH₂-S (δ 3.0–3.5 ppm) | |
| MS | [M]⁺ at m/z 174.26 |
Advanced Research Questions
Q. How do reaction conditions influence the esterification efficiency of this compound?
Esterification efficiency depends on:
- Catalyst Type : Acid catalysts (e.g., H₂SO₄) vs. enzymatic methods.
- Molar Ratios : Excess cyclohexanol drives the reaction equilibrium.
- Temperature : Elevated temperatures (70–100°C) accelerate kinetics but may degrade thiol groups.
- Solvent Choice : Non-polar solvents (e.g., toluene) improve miscibility and reduce side reactions .
Q. What advanced analytical methods resolve contradictions in quantifying mercaptoacetate content in polymer matrices?
In polymer systems (e.g., EVASH copolymers), conflicting data from thermogravimetric analysis (TGA) and FTIR can arise due to overlapping degradation steps or matrix interference. Solutions include:
- Coupled TGA-FTIR : Tracks real-time volatile release (e.g., H₂S from mercaptoacetate degradation).
- Calibration Curves : Use model compounds (e.g., polyvinyl mercaptoacetate) to validate FTIR peak assignments .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies should assess:
- Oxidation : Thiol (-SH) groups oxidize to disulfides in air; argon atmospheres or antioxidants (e.g., BHT) mitigate this.
- Temperature : Long-term storage at ≤4°C in amber glass vials reduces thermal and photolytic degradation.
- pH : Stability decreases in alkaline conditions (pH >9) due to ester hydrolysis .
Q. What are the mechanistic implications of this compound in nucleophilic substitution reactions?
The thiol group in this compound acts as a soft nucleophile, reacting with electrophilic centers (e.g., alkyl halides, epoxides). Kinetic studies show its reactivity is pH-dependent, with higher nucleophilicity in mildly alkaline conditions (pH 8–10). Competing side reactions (e.g., oxidation) require inert atmospheres .
Method Development & Applications
Q. How can researchers optimize HPLC methods for trace analysis of this compound in complex mixtures?
Q. What role does this compound play in synthesizing disulfide-crosslinked biomaterials?
The thiol group enables reversible disulfide bond formation, critical for:
- Drug Delivery Systems : pH-responsive nanocarriers.
- Tissue Engineering : Dynamic hydrogels with tunable stiffness.
- Mechanism : Oxidation of -SH to -S-S- under controlled O₂ exposure .
Table 2: Applications in Biomaterial Science
| Application | Function | Key Mechanism |
|---|---|---|
| Drug Delivery | Crosslinking agent | Disulfide bond formation |
| Hydrogels | Dynamic scaffold | Thiol-disulfide exchange |
| Biosensors | Redox-responsive element | Thiol oxidation/reduction |
Safety & Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
